N-(4-chlorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

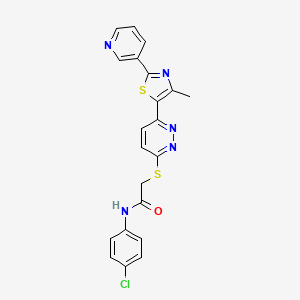

This compound features a pyridazine core linked via a thioether bridge to an acetamide group substituted with a 4-chlorophenyl moiety. The thiazole ring is further substituted with a pyridin-3-yl group and a methyl group at positions 2 and 4, respectively.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5OS2/c1-13-20(30-21(24-13)14-3-2-10-23-11-14)17-8-9-19(27-26-17)29-12-18(28)25-16-6-4-15(22)5-7-16/h2-11H,12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQGNHFPANGZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-tubercular and anticancer properties. This article synthesizes existing research findings and provides a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a pyridazine moiety, and a chlorophenyl group. Its molecular formula is C₁₅H₁₄ClN₃OS, and its structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against Mycobacterium tuberculosis and various cancer cell lines.

Anti-Tubercular Activity

A study focused on novel anti-tubercular agents highlighted the synthesis of derivatives similar to this compound. Several derivatives demonstrated promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| 7e | - | - |

In addition, the cytotoxicity assessment on HEK-293 cells revealed that these compounds were non-toxic, suggesting their potential for therapeutic use without significant side effects .

Anticancer Activity

The compound's anticancer properties have also been explored. A review of various derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects on multiple cancer cell lines, including MCF7 and A549, with IC50 values reported as low as 0.95 nM in some cases .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF7 | 6e | 0.95 |

| A549 | 6a | 26 |

| NCI-H460 | 7e | 17.82 |

These findings suggest that the incorporation of specific functional groups enhances the anticancer activity of the compound.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Activity : The thiazole and pyridazine rings are known for their roles in antimicrobial activity, potentially contributing to its efficacy against Mycobacterium tuberculosis.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Tuberculosis : In a controlled study, derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis, demonstrating enhanced efficacy compared to existing treatments.

- Cancer Cell Line Study : A systematic screening against various cancer cell lines revealed that certain derivatives significantly inhibited cell growth and induced apoptosis, providing a basis for further development as anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The target compound’s pyridazine-thiazole-acetamide architecture differs from imidazo[2,1-b]thiazole-based analogs (e.g., compounds 5f–5n in –2). For example:

- Compound 5l : Contains an imidazo[2,1-b]thiazole core instead of pyridazine, with a 4-chlorophenyl group and a piperazine-linked pyridin-3-yl substituent. This structural variation enhances VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) .

- Compound 5a : Features a morpholine-substituted pyridine, demonstrating that piperazine/morpholine groups improve solubility and target binding .

Substituent Effects on Activity and Physicochemical Properties

Table 1: Comparative Analysis of Select Analogs

Observations :

- Chlorophenyl vs. Methoxyphenyl : Chlorophenyl-substituted compounds (e.g., 5l, 5j) exhibit higher cytotoxicity and kinase inhibition compared to methoxy analogs (e.g., 5h), suggesting electron-withdrawing groups enhance target engagement .

- Piperazine vs. Morpholine : Piperazine derivatives (5l, 5j) show improved activity over morpholine (5a), likely due to enhanced hydrogen bonding or solubility .

- Melting Points : Methoxy-substituted 5h has a lower melting point (108–110°C) than chlorophenyl analogs (116–120°C), indicating substituent polarity impacts crystallinity .

Comparison with Non-Cytotoxic Structural Analogs

- Pesticidal Compounds () : Thiazole-propargyl derivatives (e.g., Reference P6, P10) share the thiazole-pyridine motif but lack acetamide groups. Their pesticidal activity suggests structural flexibility for diverse applications, though their mechanisms likely differ from anticancer agents .

- Benzo[d]thiazole Derivatives () : The compound N-(6-(6-chloro-5-((4-fluorophenyl)sulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide includes a sulfonamido group, which may improve metabolic stability compared to thioether-linked analogs .

Key Structure-Activity Relationships (SAR)

Chlorophenyl Substitution : Enhances cytotoxicity and target affinity but may reduce solubility.

Heterocyclic Linkers : Pyridazine vs. imidazo-thiazole cores influence electronic properties and binding pocket compatibility.

Solubility-Enhancing Groups : Piperazine or morpholine substituents improve bioavailability without compromising activity .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole and pyridazine rings. Aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate near δ 2.3–2.6 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 482.06) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

What methodologies are recommended to investigate the biological mechanism of action of this compound?

Advanced Research Question

- Target Identification : Perform kinase inhibition assays (e.g., EGFR or MAPK pathways) using recombinant enzymes and ATP-competitive binding protocols .

- Cellular Assays : Measure IC in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, with dose ranges of 1–100 µM .

- Molecular Docking : Use AutoDock Vina to model interactions with pyridazine-binding pockets in target proteins .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question

- Functional Group Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess potency shifts .

- Core Modifications : Synthesize analogs with pyrimidine instead of pyridazine to evaluate heterocycle specificity .

- Bioactivity Profiling : Test derivatives against a panel of 10+ cancer cell lines and compare logP values to correlate hydrophobicity with efficacy .

If bioactivity data from independent studies conflict, how should researchers resolve these discrepancies?

Advanced Research Question

- Replicate Under Standardized Conditions : Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., 48-hour incubation) .

- Purity Verification : Re-analyze batches via LC-MS to rule out degradation products .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

What considerations are critical when selecting in vivo models to evaluate pharmacokinetics?

Advanced Research Question

- Species Selection : Use Sprague-Dawley rats for preliminary ADME studies due to metabolic similarity to humans .

- Dosing Routes : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to compare bioavailability .

- Metabolite Tracking : Collect plasma at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis of parent compound and glucuronide metabolites .

What strategies can improve aqueous solubility and stability for in vitro assays?

Basic Research Question

- Co-Solvents : Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent precipitation .

- Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol .

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance solubility, which hydrolyze in vivo .

How can researchers assess the compound’s susceptibility to enzymatic degradation?

Advanced Research Question

- Liver Microsome Assays : Incubate 10 µM compound with rat or human microsomes (37°C, NADPH regeneration system) for 0–60 minutes. Terminate reactions with ice-cold acetonitrile and quantify remaining compound via LC-MS .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., Vivid® assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.